1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Overview
Description
“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .
Molecular Structure Analysis
The molecular formula of “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule isC1CCN(C1)CCOc2ccc(cc2)-c3ccccc3
. Physical And Chemical Properties Analysis
The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, which results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases the potential of using similar structures in synthetic organic chemistry for the creation of complex molecules (Zhu, Lan, & Kwon, 2003).
Crystal Structure and Quantum Chemical Studies : Research by Zulfiqar et al. (2021) on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, a compound related to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, involved analysis using FT-IR, NMR, XRD, and mass spectrometry, alongside computational methods. This study provided insights into the molecular structure and potential applications in areas like anti-inflammatory and anticancer drug development (Zulfiqar et al., 2021).
Applications in Drug Discovery
- Dual Target Inhibitors Discovery : Chen et al. (2011) explored the design of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase by modifying 1-[2-(4-phenoxyphenoxy)ethyl]pyrrolidine. Their study led to the synthesis of phenoxyphenyl pyrrolidine compounds with potential as dual-target inhibitors, showing the compound's relevance in the development of new therapeutic agents (Chen et al., 2011).
Catalysis and Organic Reactions
- Catalytic Applications : Singh, Singh, and Singh (2009) investigated complexes involving derivatives of pyrrolidine, including those similar to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine. These complexes were used as catalysts in various organic reactions, suggesting the potential use of such compounds in catalytic processes (Singh, Singh, & Singh, 2009).
Synthesis of Derivatives
- Synthesis of Arylsulfonylpyrrolidines : Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds. This indicates the potential of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine in synthesizing new chemical entities (Smolobochkin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGRVAJRGZDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438298 | |
Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
CAS RN |
262451-89-8 | |
Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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